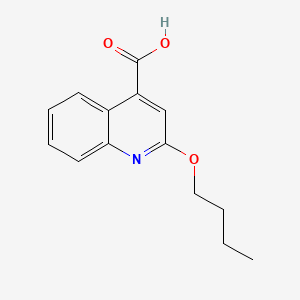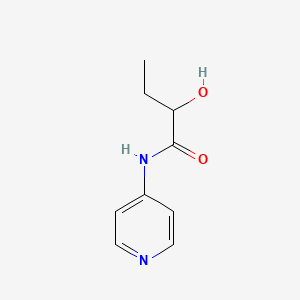
Carnitinamide chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carnitinamide chloride, also known as ®-carnitinamide chloride or L-carnitinamide chloride, is a chemical compound with the formula C₇H₁₇ClN₂O₂ . It has a mass of 196.097855±0 dalton . It is also known by other names such as 1-BUTANAMINIUM, 4-AMINO-2-HYDROXY-N,N,N-TRIMETHYL-4-OXO-, CHLORIDE, ®- and LEVOCARNITINE IMPURITY C .
Synthesis Analysis
The synthesis of carnitinamide chloride has been studied in the context of enantiomer systems of carnitinamide inorganic salts . The study characterized the enantiomer systems formed by the chloride, nitrate, and sulfate of carnitinamide, mainly by DSC and IR analyses .
Molecular Structure Analysis
The molecular structure of carnitinamide chloride is represented by the formula C₇H₁₇ClN₂O₂ . The average mass is 196.675 Da and the monoisotopic mass is 196.097855 Da .
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standard
Levocarnitine Impurity, also known as Levocarnitine Impurity A, is used as a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . It’s used with the monograph(s): 1339 . This compound is supplied as the hydrochloride salt .
Analytical Chemistry
In analytical chemistry, Levocarnitine Impurity is used for the calculation of the amount of levocarnitine impurity A in the Ph. Eur. monograph for levocarnitine . The peak area of levocarnitine impurity A obtained with reference solution (b) is multiplied by a stoichiometric conversion factor of Mr A / Mr B = 1.3 .
Bioprocess Development
The compound is used in the production of L-carnitine by secondary metabolism of bacteria . The use of different cell environments, such as growing, resting, permeabilized, dried, osmotically stressed, freely suspended, and immobilized cells, to maintain enzymes sufficiently active for L-carnitine production is discussed .
Strain Optimization Strategies
In the field of molecular biology, this compound is used in strain optimization strategies, especially in Escherichia coli as a model organism for molecular biology studies .
Reactor Design and Operation Strategies
Levocarnitine Impurity is used in the optimization of reactor design and operation strategies for the production of L-carnitine .
Metabolic Engineering
This compound is used in metabolic engineering aspects for the production of L-carnitine .
Mecanismo De Acción
Target of Action
Levocarnitine Impurity, also known as 4-Amino-2-hydroxy-N,N,N-trimethyl-4-oxo-1-butanaminium chloride, Carnitinamide chloride, or Levocarnitine Impurity C, primarily targets the mitochondria within cells . The mitochondria are the site of energy production within cells and play a crucial role in the transport of long-chain fatty acids .
Mode of Action
Levocarnitine Impurity acts as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane . It can be synthesized within the body from the amino acids lysine or methionine . Vitamin C (ascorbic acid) is essential to the synthesis of carnitine .
Biochemical Pathways
The compound plays a significant role in the beta-oxidation pathway for the metabolism of long-chain fatty acids within the mitochondria . By transporting these fatty acids into the mitochondria, Levocarnitine Impurity facilitates their conversion into energy.
Result of Action
The primary result of Levocarnitine Impurity’s action is the production of energy within cells . By facilitating the transport of long-chain fatty acids into the mitochondria for beta-oxidation, it supports the generation of ATP, the primary energy currency of the cell .
Action Environment
The efficacy and stability of Levocarnitine Impurity can be influenced by various environmental factors. For instance, the presence of Vitamin C is essential for the synthesis of carnitine Additionally, the compound’s effectiveness may be affected by the individual’s metabolic state, diet, and overall health
Propiedades
IUPAC Name |
(4-amino-2-hydroxy-4-oxobutyl)-trimethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOVUKIZAZCBRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5261-99-4 |
Source


|
| Record name | 1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Q & A
Q1: What is the main focus of the research regarding Carnitinamide Chloride in the context of Levocarnitine Tablets?
A1: The primary focus of the research [] is not on the biological activity of Carnitinamide Chloride itself, but rather on developing a reliable and accurate method to quantify its presence as an impurity in Levocarnitine Tablets. This is crucial for quality control and ensuring the purity of the pharmaceutical product.
Q2: What analytical method was determined to be suitable for quantifying Carnitinamide Chloride in Levocarnitine Tablets?
A2: The research [] successfully developed and validated a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the concentration of Carnitinamide Chloride in Levocarnitine Tablets. This method was found to be selective, simple, and accurate for this specific application.
Q3: Can you provide details about the specific RP-HPLC method used and its effectiveness in quantifying Carnitinamide Chloride?
A3: The researchers [] used a Water μBondapak™ NH2 column with a specific mobile phase and detection wavelength. Their results showed good linearity in a defined concentration range, and the average recovery of Carnitinamide Chloride was 100.8%, indicating high accuracy. This method allowed for the complete separation of Carnitinamide Chloride and Levocarnitine, making it suitable for analyzing the impurity in the presence of the main compound.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
![3-[(1S)-1-phenylethyl]-4-imidazolecarboxylic acid ethyl ester](/img/structure/B602290.png)



